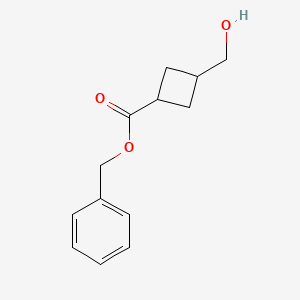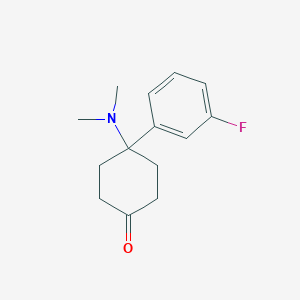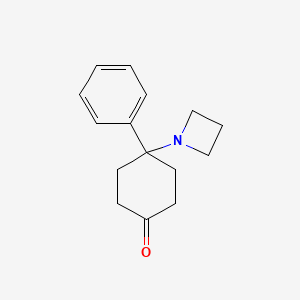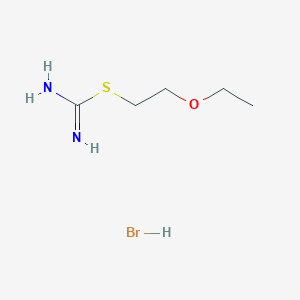
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included .Scientific Research Applications
Organic Synthesis and Structural Studies
Research in the field of organic chemistry has explored the synthesis and mechanistic aspects of compounds related to "1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide." For instance, studies on the reaction dynamics and structural analysis of related thiourea compounds have provided insights into their potential applications in synthesizing novel organic molecules with specific functional properties (Lin Chen, T. R. Thompson, R. Hammer, G. Bárány, 1996). These compounds play a crucial role in developing new materials and chemical intermediates.
Prodrug Development
In pharmaceutical research, the concept of prodrugs has been explored to enhance the physicochemical properties of active pharmaceutical ingredients. A study on the synthesis and bioavailability of a prodrug resembling the structural features of "1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide" demonstrated its potential to improve solubility and stability, thus enhancing drug delivery systems (A. Hussain, P. Kulkarni, D. Perrier, 1978).
Advanced Material Development
The synthesis and application of ionic liquids and dendrimers have been investigated for their unique properties, such as solubility and the ability to act as nanocarriers for drug delivery. Studies have shown that compounds structurally related to "1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide" can be used to create novel dendrimers and ionic liquids with specific applications in materials science and medicinal chemistry (R. S. Dhanikula, P. Hildgen, 2006).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of "1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide" have been utilized in methodologies for capturing and detecting chemical compounds. For example, task-specific ionic liquids have been developed for efficient CO2 capture, showcasing the versatility of these compounds in addressing environmental challenges (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, James H. Davis, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethoxyethyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.BrH/c1-2-8-3-4-9-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBGNQFZGKYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

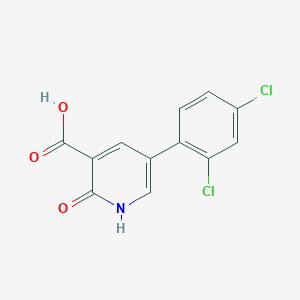
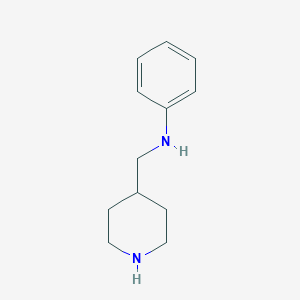
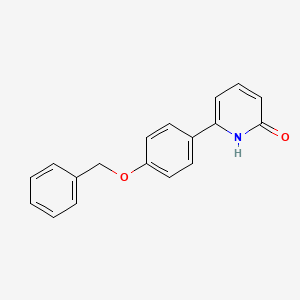
![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
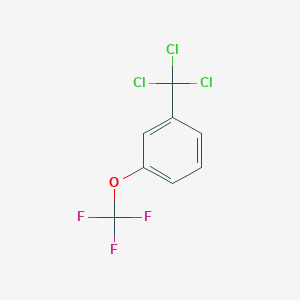

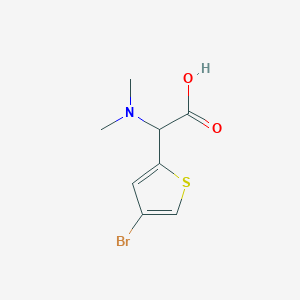
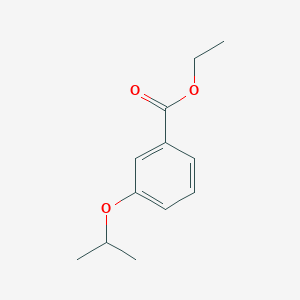
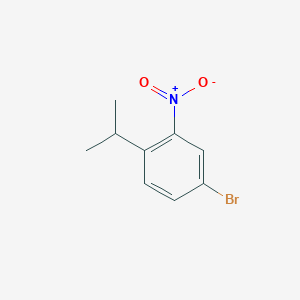
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
